molecular formula C8H14Cl2N2O B2908421 2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride CAS No. 1803605-98-2

2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride

Cat. No.: B2908421
CAS No.: 1803605-98-2
M. Wt: 225.11
InChI Key: FYPBSGDIPCSVSZ-UHFFFAOYSA-N
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Description

2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2O. It is a derivative of pyridine and is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride typically involves the reaction of pyridine derivatives with amino alcohols under controlled conditions. One common method involves the reaction of 2-pyridinecarboxaldehyde with 2-amino-1-propanol in the presence of a reducing agent to form the desired product. The reaction is usually carried out in an inert atmosphere at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. This interaction can lead to changes in cellular functions and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-(pyridin-3-yl)propan-1-ol dihydrochloride
  • 2-Amino-3-(pyrrolidin-1-yl)propan-1-ol dihydrochloride
  • 3-[(Pyridin-2-yl)amino]propan-1-ol

Uniqueness

2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-amino-3-pyridin-2-ylpropan-1-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c9-7(6-11)5-8-3-1-2-4-10-8;;/h1-4,7,11H,5-6,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPBSGDIPCSVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(CO)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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